molecular formula C21H19NO7 B11197498 methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11197498
M. Wt: 397.4 g/mol
InChI Key: KOLBCYPYDBBAAO-WUKNDPDISA-N
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Description

Methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrole ring substituted with benzoyl, ethoxyphenyl, and hydroxy groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, 4-ethoxyphenylamine, and pyrrole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzoyl and ethoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-benzoyl-1-phenyl-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Methyl 3-benzoyl-1-(4-methoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C21H19NO7

Molecular Weight

397.4 g/mol

IUPAC Name

methyl (3Z)-1-(4-ethoxyphenyl)-2-hydroxy-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidine-2-carboxylate

InChI

InChI=1S/C21H19NO7/c1-3-29-15-11-9-14(10-12-15)22-19(25)18(24)16(21(22,27)20(26)28-2)17(23)13-7-5-4-6-8-13/h4-12,23,27H,3H2,1-2H3/b17-16+

InChI Key

KOLBCYPYDBBAAO-WUKNDPDISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=O)/C(=C(/C3=CC=CC=C3)\O)/C2(C(=O)OC)O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=O)C(=C(C3=CC=CC=C3)O)C2(C(=O)OC)O

Origin of Product

United States

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